molecular formula C19H16O4S B4998766 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one

3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one

Cat. No.: B4998766
M. Wt: 340.4 g/mol
InChI Key: PZNSDUWMPLRQQY-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is a synthetic chalcone derivative offered for research purposes. This compound features a propan-1-one core substituted with a furan-2-yl ring, a phenyl ring, and a phenylsulfonyl group, making it a molecule of significant interest in medicinal chemistry and organic synthesis. Chalcones and their derivatives are recognized as privileged structures in drug discovery due to their broad spectrum of pharmacological activities. Research indicates that chalcones demonstrate potent antibacterial properties, including activity against resistant strains like methicillin-resistant Staphyl aureus (MRSA), and some derivatives have shown synergistic effects when combined with conventional antibiotics . Furthermore, this class of compounds exhibits notable anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), with some compounds demonstrating greater potency than standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The inherent reactivity of the α,β-unsaturated ketone system also makes chalcones and related structures valuable intermediates for constructing more complex heterocyclic systems, such as pyrazolines and pyrimidines, which are core structures in many bioactive molecules . The presence of the furan ring, a common motif in natural products and approved drugs, and the phenylsulfonyl group, which can influence the compound's electronic properties and metabolic stability, further enhance its potential as a building block in synthetic chemistry . Researchers can leverage this compound to explore new chemical space in developing novel therapeutic agents or functional materials. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(benzenesulfonyl)-3-(furan-2-yl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4S/c20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-23-18)24(21,22)16-10-5-2-6-11-16/h1-13,19H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNSDUWMPLRQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one typically involves the reaction of furan-2-carboxaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one serves as a vital building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to yield furan-2,3-dione derivatives.
  • Reduction : The carbonyl group can be reduced to form corresponding alcohols.
  • Substitution : The phenylsulfonyl group can undergo substitution reactions with nucleophiles like amines or thiols under basic conditions.

Biological Applications

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that chalcones exhibit significant antimicrobial activity against various pathogens. This makes this compound a candidate for developing new antimicrobial agents .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has demonstrated promising anticancer properties. Research indicates that chalcones can inhibit tumor growth through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, potentially leading to therapeutic applications in oncology .
Activity TypeDescriptionReference
AntimicrobialEffective against bacterial strains
AnticancerInhibits tumor growth through enzyme inhibition
Urease InhibitionShows potential as urease inhibitors

Case Study 1: Urease Inhibition

A study focused on the structure–activity relationship (SAR) of furan chalcones, including this compound, revealed that modifications in the structure can enhance urease inhibitory activity. The most active derivatives exhibited IC50 values significantly lower than standard reference drugs like thiourea .

Case Study 2: Anticancer Activity

Research has indicated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. These findings suggest that further exploration into its mechanism of action could lead to the development of novel anticancer therapies .

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R₁, R₂, R₃) Biological Activity/Data Synthesis Yield References
3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one R₁ = Ph, R₂ = Furan-2-yl, R₃ = SO₂Ph N/A (prototype) 75%
3-(Furan-2-yl)-1-phenyl-3-(propylthio)propan-1-one (B20) R₁ = Ph, R₂ = Furan-2-yl, R₃ = SPr Cytotoxicity (IC₅₀ not reported) 75%
1-Phenyl-3-(4-chlorophenyl)-3-(phenylsulfonyl)propan-1-one R₁ = Ph, R₂ = Cl-Ph, R₃ = SO₂Ph MIC = 1.95 µg/mL (antimicrobial) N/A
(R)-1-(4-Chlorophenyl)-3-(furan-2-yl)-3-((4-nitrophenyl)amino)propan-1-one (21-1) R₁ = Cl-Ph, R₂ = Furan-2-yl, R₃ = NH(4-NO₂Ph) AR antagonism (EC₅₀ = 14.46 nM) N/A
3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one R₁ = Ph, R₂ = Pyridin-2-yl, R₃ = Morpholine Crystallographic data (CCDC 1039408) N/A

Key Observations:

Electron-Withdrawing Groups : The phenylsulfonyl group (SO₂Ph) enhances antimicrobial activity compared to propylthio (SPr) or morpholine substituents. For example, 1-phenyl-3-(4-chlorophenyl)-3-(phenylsulfonyl)propan-1-one exhibits a MIC of 1.95 µg/mL against bacterial strains .

Aromatic Substitutions: Chlorophenyl or nitrophenyl groups at R₁/R₂ improve biological potency. The 4-nitrophenylamino substituent in compound 21-1 confers potent androgen receptor (AR) antagonism (EC₅₀ = 7.12–14.46 nM) .

Heterocyclic Modifications : Morpholine or pyridine substitutions (e.g., in ) influence crystallographic packing and solubility, critical for pharmacokinetics.

Crystallographic and Computational Insights

  • Crystal Packing : Morpholine-pyridine derivatives (e.g., ) form hydrogen-bonded networks (N–H···O), stabilizing the crystal lattice.
  • DFT Studies : Exact-exchange functionals (e.g., B3LYP) predict thermochemical properties of sulfonyl derivatives with <3 kcal/mol error .

Biological Activity

3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 3-(benzenesulfonyl)-3-(furan-2-yl)-1-phenylpropan-1-one
Molecular Formula: C19H16O4S
Molecular Weight: 340.4 g/mol
InChI: InChI=1S/C19H16O4S/c20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-23-18)24(21,22)16-10-5-2-6-11-16/h1-13,19H,14H2

This compound features a furan ring and a phenylsulfonyl group, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Chalcone Intermediate: React furan-2-carboxaldehyde with acetophenone in the presence of a base.
  • Sulfonylation: Treat the chalcone with phenylsulfonyl chloride under basic conditions to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that derivatives based on a similar scaffold demonstrated high cytotoxic effects on MCF-7 breast cancer cells, surpassing the efficacy of standard treatments like Tamoxifen .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µM)Cell LineReference
Tamoxifen5.0MCF-7
Compound A2.5MCF-7
Compound B3.0MCF-7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the furan ring have exhibited notable activity against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
3-(Furan-2-yl)-derivative AE. coli15
3-(Furan-2-yl)-derivative BS. aureus18

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with multiple molecular targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction: The compound could modulate receptor activity related to inflammation and cancer progression.

Case Studies

A notable case study investigated the effects of this compound on inflammatory pathways in vitro. The results indicated that it could significantly reduce the production of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent as well .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(Furan-2-yl)-1-phenyl-3-(phenylsulfonyl)propan-1-one, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonylation. Key steps include:

  • Sulfonyl group introduction : Reaction of phenylsulfonyl chloride with intermediates under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF .
  • Furan incorporation : Michael addition or alkylation using furan-2-ylmethyl derivatives, requiring controlled temperatures (0–25°C) to minimize side reactions .
  • Optimization : Yield and purity depend on solvent polarity (e.g., DMF enhances nucleophilicity), catalyst selection (e.g., Pd for cross-coupling), and inert atmospheres to prevent oxidation .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved when characterizing the compound’s stereochemistry?

Answer:
Discrepancies arise due to dynamic effects in solution (NMR) versus static solid-state structures (X-ray). Methodological approaches include:

  • Variable-temperature NMR : To observe conformational changes or rotamer equilibria affecting chemical shifts .
  • X-ray crystallography : Provides definitive stereochemical assignment, as seen in studies of analogous enone systems (e.g., (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)-prop-2-en-1-one) .
  • DFT calculations : Compare experimental NMR shifts with computed values for different conformers .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the carbonyl (δ ~200 ppm in ¹³C), furan protons (δ 6.2–7.4 ppm), and phenylsulfonyl group (distinct deshielding) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular formula via [M+H]⁺ or [M+Na]⁺ peaks .

Advanced: What mechanistic insights explain the reactivity of the phenylsulfonyl group in nucleophilic substitution reactions involving this compound?

Answer:
The phenylsulfonyl group acts as an electron-withdrawing substituent, enhancing electrophilicity at adjacent carbons. Mechanistic studies of similar systems show:

  • Transition-state stabilization : Sulfonyl groups polarize the C–X bond (X = leaving group), facilitating Sₙ2 pathways .
  • Steric effects : Bulky sulfonyl groups may favor elimination over substitution, requiring optimized base strength (e.g., DBU vs. K₂CO₃) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, as observed in trifluoromethyl-substituted analogs .

Basic: What are the key considerations in designing a purification protocol for this compound post-synthesis?

Answer:

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate polar by-products .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences in sulfonyl-containing analogs .
  • HPLC : For high-purity batches, reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced: How does the electronic environment of the furan ring influence the compound’s interaction with biological targets?

Answer:
The furan ring’s electron-rich π-system enables:

  • π-π stacking : With aromatic residues in enzyme active sites, as seen in studies of ferrocenyl-propanone derivatives .
  • Hydrogen bonding : Oxygen lone pairs interact with polar residues (e.g., serine or tyrosine), enhancing binding affinity .
  • Electrophilic susceptibility : Furan’s diene character may lead to covalent adduct formation with nucleophilic targets, requiring stability assays under physiological conditions .

Advanced: How can computational methods predict the regioselectivity of reactions involving the sulfonyl and furan substituents?

Answer:

  • DFT-based Fukui indices : Identify electrophilic/nucleophilic sites; sulfonyl groups often act as electron-deficient centers .
  • Molecular docking : Predict binding modes with enzymes, leveraging crystallographic data from related phenylsulfonyl compounds .
  • MD simulations : Assess solvent accessibility and conformational flexibility of substituents in aqueous environments .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods due to potential dust/volatile by-products .
  • PPE : Gloves (nitrile) and goggles, as sulfonyl compounds may cause irritation .
  • Waste disposal : Segregate halogenated solvents (e.g., DCM) used in synthesis from aqueous waste .

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